molecular formula C11H13NO3 B14724767 N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide CAS No. 13782-49-5

N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide

Katalognummer: B14724767
CAS-Nummer: 13782-49-5
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: AMCYCKIUBUIJOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, an oxoethyl group, and a phenylmethanimine N-oxide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide typically involves the reaction of ethyl oxalate with phenylmethanimine N-oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It finds applications in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide include:

  • N-(2-Methoxy-2-oxoethyl)(phenyl)methanimine N-oxide
  • N-(2-Propoxy-2-oxoethyl)(phenyl)methanimine N-oxide
  • N-(2-Butoxy-2-oxoethyl)(phenyl)methanimine N-oxide

Uniqueness

This compound is unique due to its specific ethoxy and oxoethyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications and reactions that similar compounds may not be able to perform as effectively.

Eigenschaften

CAS-Nummer

13782-49-5

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

N-(2-ethoxy-2-oxoethyl)-1-phenylmethanimine oxide

InChI

InChI=1S/C11H13NO3/c1-2-15-11(13)9-12(14)8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3

InChI-Schlüssel

AMCYCKIUBUIJOO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C[N+](=CC1=CC=CC=C1)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.